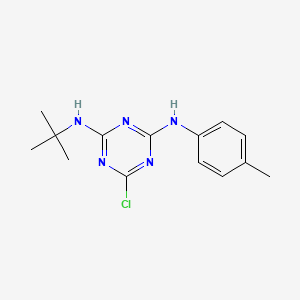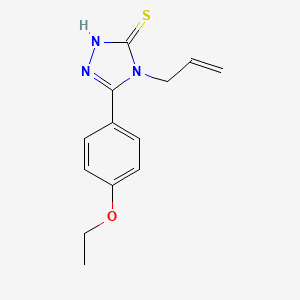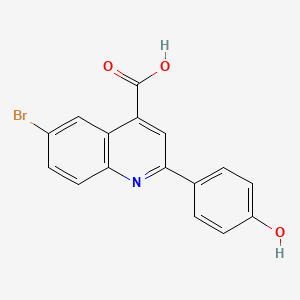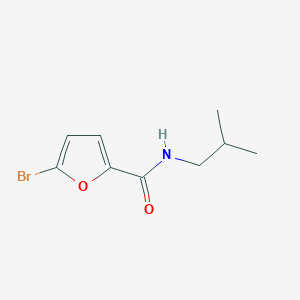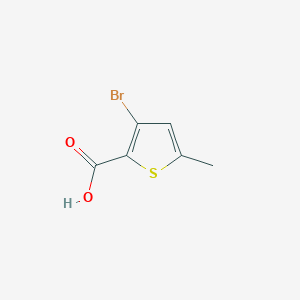
3-Bromo-5-methylthiophene-2-carboxylic acid
描述
3-Bromo-5-methylthiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C6H5BrO2S and a molecular weight of 221.07 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
作用机制
Target of Action
The primary target of 3-Bromo-5-methylthiophene-2-carboxylic acid (3BMT) is the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the citric acid cycle, catalyzing the conversion of succinate to fumarate .
Mode of Action
3BMT acts as an inhibitor of succinate dehydrogenase . By binding to this enzyme, it prevents the conversion of succinate to fumarate in the citric acid cycle . Additionally, 3BMT has been shown to inhibit carboxamides such as L-aspartate oxidase and glutamate decarboxylase .
Biochemical Pathways
The inhibition of succinate dehydrogenase by 3BMT affects the citric acid cycle, a series of biochemical reactions in cellular respiration . This disruption prevents the formation of acetyl coenzyme A, which is needed for the production of energy in cells .
Result of Action
The molecular and cellular effects of 3BMT’s action primarily involve the disruption of energy production in cells due to the inhibition of the citric acid cycle . This can potentially lead to a decrease in cellular activity and function, although the specific effects would depend on the cell type and physiological context.
生化分析
Biochemical Properties
3-Bromo-5-methylthiophene-2-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme succinate dehydrogenase . Succinate dehydrogenase is a key enzyme in the citric acid cycle, catalyzing the conversion of succinate to fumarate. By inhibiting this enzyme, this compound disrupts the citric acid cycle, leading to a decrease in the production of acetyl coenzyme A, which is essential for cellular energy production . Additionally, this compound has been shown to inhibit other enzymes such as L-aspartate oxidase and glutamate decarboxylase .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. By inhibiting succinate dehydrogenase, this compound interferes with cellular respiration, leading to reduced energy production . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of succinate dehydrogenase can lead to an accumulation of succinate, which can act as a signaling molecule and influence hypoxia-inducible factor (HIF) pathways . This can result in altered gene expression and metabolic reprogramming in cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of succinate dehydrogenase, preventing the conversion of succinate to fumarate . This binding interaction is crucial for its inhibitory activity. Additionally, the compound’s ability to inhibit L-aspartate oxidase and glutamate decarboxylase suggests that it may interact with other enzymes through similar binding mechanisms . These interactions can lead to changes in gene expression and cellular metabolism, further elucidating the compound’s molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under standard laboratory conditions, but its inhibitory effects on enzymes may diminish over extended periods . Long-term exposure to this compound can lead to sustained inhibition of succinate dehydrogenase, resulting in prolonged disruption of cellular respiration and energy production . These temporal effects are crucial for understanding the compound’s long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits succinate dehydrogenase without causing significant toxicity . At higher doses, the compound can induce toxic effects, including cellular damage and metabolic disturbances . Threshold effects have been observed, where a certain dosage is required to achieve enzyme inhibition, but exceeding this threshold can lead to adverse effects. These findings highlight the importance of dosage optimization in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with succinate dehydrogenase . By inhibiting this enzyme, the compound disrupts the citric acid cycle, leading to an accumulation of succinate and a decrease in fumarate levels . This disruption can affect metabolic flux and alter the levels of other metabolites involved in cellular respiration. Additionally, the compound’s inhibition of L-aspartate oxidase and glutamate decarboxylase suggests its involvement in amino acid metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through specific transporters, allowing it to reach its target enzymes. Once inside the cell, the compound may bind to proteins that facilitate its distribution to various cellular compartments . These interactions are essential for the compound’s localization and accumulation within cells, which in turn affect its biochemical activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the mitochondria, where succinate dehydrogenase is located . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the mitochondria. The mitochondrial localization of this compound is essential for its inhibitory activity on succinate dehydrogenase and its subsequent effects on cellular respiration and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methylthiophene-2-carboxylic acid typically involves the bromination of 5-methylthiophene-2-carboxylic acid. One common method includes the following steps :
Stage 1: 2-bromo-5-methylthiophene is reacted with n-butyllithium and diisopropylamine in tetrahydrofuran and hexane at -70°C for 2 hours under an inert atmosphere.
Stage 2: The reaction mixture is then treated with carbon dioxide in tetrahydrofuran and hexane at -70°C for 1 hour under an inert atmosphere.
Stage 3: The mixture is acidified to pH 2 using hydrochloric acid and extracted with ethyl acetate. The organic layer is washed with water and brine, dried over sodium sulfate, and evaporated under reduced pressure. The product is purified by chromatography on silica gel using ethyl acetate/heptane as the eluent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
化学反应分析
Types of Reactions
3-Bromo-5-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or borane are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and aldehydes.
科学研究应用
3-Bromo-5-methylthiophene-2-carboxylic acid has several scientific research applications :
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes like succinate dehydrogenase.
Material Science: It is utilized in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Biological Research: It serves as a tool for studying enzyme inhibition and metabolic pathways.
Industrial Chemistry: It is employed in the synthesis of fine chemicals and intermediates for various industrial processes.
相似化合物的比较
Similar Compounds
5-Bromo-3-methylthiophene-2-carboxylic acid: Similar in structure but with different substitution patterns.
3-Bromo-2-methylthiophene-5-carboxylic acid: Another isomer with different substitution positions.
3-Chloro-5-methylthiophene-2-carboxylic acid: A similar compound with a chlorine atom instead of bromine.
Uniqueness
3-Bromo-5-methylthiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit succinate dehydrogenase makes it valuable for studying metabolic pathways and developing therapeutic agents.
属性
IUPAC Name |
3-bromo-5-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c1-3-2-4(7)5(10-3)6(8)9/h2H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAKMJUFILUVSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356000 | |
| Record name | 3-bromo-5-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61285-29-8 | |
| Record name | 3-bromo-5-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269655.png)

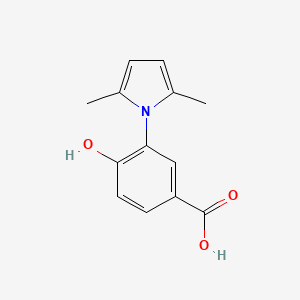


![4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269672.png)
![2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide](/img/structure/B1269676.png)
